A Technical Guide to Benzo[b]thiophene-4-carboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to Benzo[b]thiophene-4-carboxaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science.[1] Their structural resemblance to endogenous molecules and their unique electronic properties make them "privileged structures" in drug design, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2] This guide focuses on a specific, yet highly significant derivative: Benzo[b]thiophene-4-carboxaldehyde (CAS No. 10133-25-2).[3] The strategic placement of the aldehyde group at the 4-position of the benzothiophene nucleus provides a versatile chemical handle for the synthesis of a diverse range of more complex molecules.[4] This document serves as an in-depth technical resource, consolidating key information on its chemical properties, synthesis, reactivity, and applications, with a particular emphasis on its role as a building block in the development of novel therapeutics.
Core Molecular Profile
Benzo[b]thiophene-4-carboxaldehyde is a solid or liquid at room temperature with the molecular formula C₉H₆OS and a molecular weight of 162.21 g/mol .[3] Its structure features a bicyclic system where a benzene ring is fused to a thiophene ring, with an aldehyde group attached to the 4-position of the benzene ring.
| Property | Value | Source(s) |
| CAS Number | 10133-25-2 | [3] |
| Molecular Formula | C₉H₆OS | [3] |
| Molecular Weight | 162.21 g/mol | [3] |
| IUPAC Name | 1-benzothiophene-4-carbaldehyde | [3] |
| Synonyms | Benzo[b]thiophene-4-carboxaldehyde, benzo[b]thiophene-4-carbaldehyde | [3] |
| Physical Form | Solid or liquid | |
| Storage | 2-8°C, under an inert atmosphere | [4] |
Spectroscopic Characterization
Accurate characterization of Benzo[b]thiophene-4-carboxaldehyde is crucial for its use in synthesis. The following data, compiled from literature sources, provides a reference for its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H).[5]
-
¹³C NMR (101 MHz, CDCl₃): δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0.[5]
The proton NMR spectrum is characterized by a singlet for the aldehydic proton at approximately 9.98 ppm. The aromatic region displays a complex pattern of signals corresponding to the protons on the bicyclic ring system. In the carbon NMR, the carbonyl carbon of the aldehyde appears at a characteristic downfield shift of around 190.9 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Benzo[b]thiophene-4-carboxaldehyde would be expected to show a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1670-1700 cm⁻¹. Other significant peaks would include those corresponding to C-H stretching and bending in the aromatic system.
Mass Spectrometry (MS)
The electron ionization mass spectrum of Benzo[b]thiophene-4-carboxaldehyde would show a molecular ion peak (M⁺) at m/z = 162, corresponding to its molecular weight.
Synthesis of Benzo[b]thiophene-4-carboxaldehyde
One common strategy involves the formylation of a suitable benzo[b]thiophene precursor. For instance, the Vilsmeier-Haack reaction or the Duff reaction on benzo[b]thiophene could potentially yield a mixture of isomeric aldehydes, from which the 4-isomer would need to be separated.
A more targeted approach could involve the synthesis of a 4-substituted benzo[b]thiophene, such as 4-bromobenzo[b]thiophene, followed by a metal-catalyzed carbonylation reaction or a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).
Below is a representative experimental protocol for the synthesis of a related isomer, Benzo[b]thiophene-2-carboxaldehyde, which illustrates the principles of formylating the benzo[b]thiophene ring system.[7]
Representative Protocol: Synthesis of Benzo[b]thiophene-2-carboxaldehyde[7]
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Lithiation: To a solution of benzo[b]thiophene in an anhydrous ether solvent at low temperature (-78 °C to -15 °C), a solution of a strong base such as n-butyllithium (n-BuLi) in hexane is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a period to allow for the deprotonation at the 2-position, which is the most acidic site on the thiophene ring.[8]
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added dropwise to the reaction mixture at low temperature. The reaction is allowed to warm to room temperature and stirred until the reaction is complete.
-
Workup and Purification: The reaction is quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel, to yield the pure Benzo[b]thiophene-2-carboxaldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde group at the 4-position of Benzo[b]thiophene-4-carboxaldehyde is a versatile functional group that can undergo a wide range of chemical transformations. This reactivity is central to its utility as a building block in organic synthesis.
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Oxidation: The aldehyde can be readily oxidized to the corresponding Benzo[b]thiophene-4-carboxylic acid using standard oxidizing agents. This carboxylic acid derivative is also a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.
-
Reduction: Reduction of the aldehyde, for example with sodium borohydride, yields the corresponding primary alcohol, Benzo[b]thiophen-4-ylmethanol.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by a variety of nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Condensation Reactions: Benzo[b]thiophene-4-carboxaldehyde can participate in various condensation reactions. For example, the Wittig reaction can be used to convert the aldehyde into an alkene. It can also undergo Knoevenagel condensation with active methylene compounds.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent can lead to the formation of substituted amines.
-
Formation of Imines and Hydrazones: The aldehyde reacts with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. These reactions are often reversible and can be used to introduce further complexity into the molecule.
Applications in Drug Discovery and Medicinal Chemistry
The benzo[b]thiophene scaffold is a key component in numerous biologically active compounds.[1] The versatility of Benzo[b]thiophene-4-carboxaldehyde as a starting material allows for the systematic exploration of the structure-activity relationships (SAR) of novel drug candidates.
A notable example of the application of this scaffold is in the development of anticancer agents. A study by Pawar et al. described the synthesis of a series of novel substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules derived from Benzo[b]thiophene-4-carboxaldehyde. Several of these compounds demonstrated moderate to good antiproliferative activity against various cancer cell lines.
The general biological importance of the benzo[b]thiophene core is well-documented, with derivatives exhibiting a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Activity [2]
-
Anticancer Activity [1]
-
Anti-inflammatory Properties
-
Antitubercular Activity [9]
-
Antidiabetic Effects [9]
-
Anticonvulsant Activity [9]
The ability to functionalize the 4-position of the benzo[b]thiophene ring system via the carboxaldehyde group provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Benzo[b]thiophene-4-carboxaldehyde. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.
-
Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere.[4]
Conclusion
Benzo[b]thiophene-4-carboxaldehyde is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined structure, coupled with the reactivity of the aldehyde functional group, allows for the creation of a diverse library of derivatives. The established biological significance of the benzo[b]thiophene scaffold underscores the importance of this compound as a starting material for the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers and scientists in their endeavors to develop novel and impactful molecules.
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